molecular formula C10H11Cl2NO2 B2775950 Ethyl 2-(4-amino-2,6-dichlorophenyl)acetate CAS No. 2248348-20-9

Ethyl 2-(4-amino-2,6-dichlorophenyl)acetate

Cat. No. B2775950
CAS RN: 2248348-20-9
M. Wt: 248.1
InChI Key: KPEFSTVZNOWIDJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-amino-2,6-dichlorophenyl)acetate, also known as ethyl 2-(4-amino-2,6-dichlorophenyl)acetate hydrochloride, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of the anti-inflammatory drug diclofenac, and it has been found to have a range of interesting biochemical and physiological effects. In

Scientific Research Applications

Ethyl 2-(4-amino-2,6-dichlorophenyl)acetate has been studied for its potential applications in a variety of scientific research fields, including pharmacology, toxicology, and biochemistry. One of the main areas of interest is its anti-inflammatory and analgesic properties, which are similar to those of diclofenac. This compound has also been found to have antioxidant and antimicrobial activity, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-amino-2,6-dichlorophenyl)acetate 2-(4-amino-2,6-dichlorophenyl)acetate is not fully understood, but it is thought to involve inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. This compound may also act on other targets in the inflammatory pathway, such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Ethyl 2-(4-amino-2,6-dichlorophenyl)acetate has been found to have a range of interesting biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has been shown to have antioxidant and antimicrobial activity. It may also have neuroprotective effects and could be useful in the treatment of neurodegenerative diseases. However, more research is needed to fully understand the effects of this compound on various biological systems.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 2-(4-amino-2,6-dichlorophenyl)acetate 2-(4-amino-2,6-dichlorophenyl)acetate in lab experiments is its similarity to diclofenac, which is a well-studied anti-inflammatory drug. This compound may be a useful tool for studying the mechanism of action of diclofenac and other COX inhibitors. However, there are also some limitations to using this compound in lab experiments. For example, it may have off-target effects or interact with other compounds in complex biological systems, making it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research on Ethyl 2-(4-amino-2,6-dichlorophenyl)acetate 2-(4-amino-2,6-dichlorophenyl)acetate. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. This compound may also have applications in the development of new anti-inflammatory drugs or as a tool for studying the inflammatory pathway. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of Ethyl 2-(4-amino-2,6-dichlorophenyl)acetate 2-(4-amino-2,6-dichlorophenyl)acetate involves a multi-step process that starts with the reaction of 4-amino-2,6-dichlorophenol with Ethyl 2-(4-amino-2,6-dichlorophenyl)acetate chloroacetate in the presence of a base catalyst. This reaction produces Ethyl 2-(4-amino-2,6-dichlorophenyl)acetate 2-(4-amino-2,6-dichlorophenyl)acetate as the main product, along with some side products. The reaction conditions can be optimized to increase the yield and purity of the product. The final product can be purified using column chromatography or recrystallization.

properties

IUPAC Name

ethyl 2-(4-amino-2,6-dichlorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-2-15-10(14)5-7-8(11)3-6(13)4-9(7)12/h3-4H,2,5,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEFSTVZNOWIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1Cl)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-amino-2,6-dichlorophenyl)acetate

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